5-Bromo-N-(3-methoxypropyl)nicotinamide
Description
Contextualizing Nicotinamide (B372718) and its Synthetic Analogs in Chemical Biology
Nicotinamide, a form of vitamin B3, is a fundamental molecule in all living cells. Its primary role is as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism and redox reactions. beilstein-journals.orgmdpi.com Beyond its function in energy metabolism, NAD+ is also a substrate for various enzymes involved in crucial cellular processes, including DNA repair, cell signaling, and epigenetic regulation. nih.gov
In chemical biology, synthetic analogs of nicotinamide and NAD+ serve as invaluable tools. nih.gov These modified molecules allow researchers to probe, monitor, and modulate the activity of NAD-dependent enzymes. nih.gov By creating derivatives, scientists can develop inhibitors for therapeutic purposes, such as anticancer or antimicrobial agents, or create molecular probes to better understand complex biological pathways. nih.govacs.org The synthesis of such analogs is a key strategy for unraveling the intricate roles of NAD+ in health and disease. researchgate.net
The Significance of Halogenation (Bromination) in Nicotinamide Scaffold Modulation
The introduction of a halogen atom, such as bromine, onto a molecular scaffold is a common and powerful strategy in medicinal chemistry. Halogenation can significantly alter a molecule's physicochemical properties, influencing its bioactivity. researchgate.net In the context of the nicotinamide scaffold, bromination at the 5-position introduces several key changes.
The presence of a bromine atom can increase the molecule's lipophilicity, potentially enhancing its ability to cross cell membranes. Furthermore, halogens can participate in "halogen bonding," a type of non-covalent interaction with proteins that can improve binding affinity and selectivity for a specific biological target. nih.gov Enzymatic halogenation is a natural strategy used in the biosynthesis of many bioactive compounds, where it serves to activate molecules for further chemical reactions. nih.gov This synthetic strategy is mimicked in medicinal chemistry to generate novel compounds with potentially enhanced or new biological activities.
Overview of N-Substituted Nicotinamides in Medicinal Chemistry Research
The amide nitrogen of the nicotinamide core is a prime location for chemical modification. Attaching different substituent groups at this position (N-substitution) has led to the discovery of a wide range of biologically active compounds. Research has shown that N-substituted nicotinamides can act as potent inducers of apoptosis (programmed cell death) in cancer cells, inhibitors of microtubule polymerization, and possess antifungal and antiproliferative activities. acs.orgnih.govnih.gov
For instance, series of N-phenyl nicotinamides have been identified as a new class of apoptosis inducers. acs.org Other derivatives, such as N-(thiophen-2-yl) nicotinamides, have been developed as potent fungicides. mdpi.com The diversity of the N-substituent allows for fine-tuning of the molecule's properties to target specific enzymes or cellular processes, making it a versatile strategy in the design of new therapeutic agents. acs.org
Rationale for Investigating 5-Bromo-N-(3-methoxypropyl)nicotinamide and its Derivatives
The specific structure of this compound represents a deliberate combination of the chemical modifications discussed above. The rationale for its investigation lies in the synergistic potential of its constituent parts.
The Nicotinamide Core: This provides the foundational structure, targeting the broad family of NAD-dependent enzymes that are crucial in cell metabolism and signaling.
The 5-Bromo Substitution: The bromine atom is incorporated to potentially enhance membrane permeability and introduce the possibility of halogen bonding with a target enzyme, thereby increasing potency and selectivity.
The N-(3-methoxypropyl) Group: This N-substitution is designed to explore new interactions within the binding site of a target protein. The flexible propyl chain and the terminal methoxy (B1213986) group can influence solubility, conformation, and specific hydrogen bonding patterns, further refining the molecule's biological activity profile.
By combining these features, researchers aim to create a novel chemical entity with unique therapeutic potential. The investigation of this compound and its derivatives is a logical step in the quest to develop more effective and selective modulators of nicotinamide-related biological pathways for potential use in various disease contexts.
Compound Data
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 943147-49-7 |
| Molecular Formula | C10H13BrN2O2 |
| Molecular Weight | 273.13 g/mol |
Structure
3D Structure
Properties
Molecular Formula |
C10H13BrN2O2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
5-bromo-N-(3-methoxypropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H13BrN2O2/c1-15-4-2-3-13-10(14)8-5-9(11)7-12-6-8/h5-7H,2-4H2,1H3,(H,13,14) |
InChI Key |
JDXDKDHKYZNSMG-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CN=C1)Br |
Origin of Product |
United States |
Spectroscopic and Advanced Analytical Characterization of 5 Bromo N 3 Methoxypropyl Nicotinamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Spectroscopy for Side Chain and Aromatic Protons
Proton (¹H) NMR spectroscopy would be instrumental in identifying the different types of protons present in 5-Bromo-N-(3-methoxypropyl)nicotinamide. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the N-(3-methoxypropyl) side chain.
Aromatic Protons: The pyridine ring contains three aromatic protons. Due to the electronegativity of the nitrogen atom and the bromine substituent, these protons would appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. The splitting pattern of these signals, governed by spin-spin coupling, would reveal their relative positions on the ring. For instance, protons ortho, meta, or para to each other exhibit characteristic coupling constants (J-values).
Side Chain Protons: The N-(3-methoxypropyl) side chain would give rise to several signals in the upfield region.
The methylene (B1212753) group adjacent to the amide nitrogen (-NH-CH₂ -) would likely appear as a triplet.
The central methylene group (-CH₂-CH₂ -CH₂-) would also be expected to be a multiplet, likely a quintet or sextet, due to coupling with its neighboring methylene groups.
The methylene group adjacent to the methoxy (B1213986) group (-CH₂ -OCH₃) would be a triplet.
The methoxy group protons (-OCH₃) would appear as a sharp singlet.
The amide proton (-NH -) would likely be a broad singlet or a triplet, depending on the solvent and temperature, and its chemical shift could vary significantly.
A hypothetical data table for the expected ¹H NMR signals is presented below. The exact chemical shifts and coupling constants would need to be determined experimentally.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic H | 7.0 - 9.0 | Multiplets | 2-8 |
| Amide NH | 7.5 - 8.5 | Broad Singlet / Triplet | ~5-6 |
| -NH-CH₂ - | 3.3 - 3.7 | Triplet | ~6-7 |
| -CH₂-CH₂ -CH₂- | 1.8 - 2.2 | Multiplet | ~6-7 |
| -CH₂ -OCH₃ | 3.4 - 3.8 | Triplet | ~6-7 |
| -OCH₃ | 3.2 - 3.5 | Singlet | N/A |
Carbon (¹³C) NMR Spectroscopy for Carbon Backbone Confirmation
Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal.
Aromatic Carbons: The five carbon atoms of the pyridine ring would have chemical shifts in the aromatic region (typically 120-160 ppm). The carbon atom attached to the bromine (C-5) would be significantly influenced by the halogen's electronic effects. The carbon atom of the carbonyl group (C=O) would appear at a much lower field, typically in the range of 160-180 ppm.
Side Chain Carbons: The carbon atoms of the N-(3-methoxypropyl) side chain would resonate in the upfield region of the spectrum. The chemical shifts would be influenced by the proximity to the electronegative nitrogen and oxygen atoms.
A hypothetical data table for the expected ¹³C NMR signals is provided below.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl C=O | 160 - 180 |
| Aromatic C-Br | 115 - 125 |
| Aromatic C-H | 120 - 155 |
| Aromatic C-C(O) | 130 - 140 |
| -NH-C H₂- | 35 - 45 |
| -CH₂-C H₂-CH₂- | 25 - 35 |
| -C H₂-OCH₃ | 65 - 75 |
| -OC H₃ | 55 - 65 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This would be crucial for confirming the connectivity of the protons within the N-(3-methoxypropyl) side chain and for assigning the relative positions of the protons on the pyridine ring. researchgate.netsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netsdsu.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. researchgate.netsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). researchgate.netsdsu.edu This long-range correlation is critical for piecing together the different fragments of the molecule, for example, connecting the N-(3-methoxypropyl) side chain to the carbonyl carbon of the nicotinamide (B372718) ring. researchgate.netsdsu.edu
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This high accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₃BrN₂O₂), HRMS would be able to confirm this molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.
Purity Assessment: An LC-MS analysis would first separate the this compound from any impurities. The resulting chromatogram would show a major peak corresponding to the target compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.
Identity Confirmation: The mass spectrometer would detect the molecular ion of the compound eluting from the chromatography column, confirming its identity by its mass-to-charge ratio. The characteristic bromine isotope pattern would serve as a further confirmation. By inducing fragmentation of the molecular ion, a tandem mass spectrometry (MS/MS) experiment could be performed to obtain a fragmentation pattern, which would act as a "fingerprint" for the molecule and provide further structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which provides a unique "molecular fingerprint." While specific experimental data for this compound is not extensively published, the expected characteristic absorption bands can be predicted based on the analysis of its structural components, such as nicotinamide.
The key functional groups in this compound include the amide group, the pyridine ring, the ether linkage, and the C-Br bond. The N-H stretching vibrations of the secondary amide are expected to appear in the range of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide is a strong and characteristic absorption, typically observed between 1680 and 1630 cm⁻¹. The C-N stretching of the amide group is expected in the region of 1400-1200 cm⁻¹.
The aromatic C-H stretching vibrations of the pyridine ring are anticipated to be observed above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the ring will likely produce absorption bands in the 1600-1400 cm⁻¹ region. The C-O-C stretching of the methoxypropyl group is expected to show a strong absorption in the 1250-1050 cm⁻¹ range. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Amide N-H Stretch | 3400 - 3200 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2960 - 2850 | Medium |
| Amide C=O Stretch | 1680 - 1630 | Strong |
| Aromatic C=C and C=N Stretch | 1600 - 1400 | Medium to Strong |
| C-N Stretch | 1400 - 1200 | Medium |
| C-O-C Stretch (Ether) | 1250 - 1050 | Strong |
| C-Br Stretch | 600 - 500 | Medium to Weak |
Chromatographic Techniques for Compound Purity Assessment
Chromatographic methods are essential for separating and quantifying the components of a mixture, thereby providing a robust assessment of a compound's purity.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for assessing the purity of a compound and monitoring the progress of a chemical reaction. For the analysis of nicotinamide derivatives, silica (B1680970) gel F254 plates are commonly used as the stationary phase. chemscene.com
A suitable mobile phase for this compound would likely consist of a mixture of a non-polar solvent and a more polar solvent to achieve optimal separation of the target compound from any impurities. For instance, a mobile phase system such as chloroform-ethanol in a specific ratio could be employed. chemscene.com After developing the TLC plate, the spots can be visualized under UV light at 254 nm, and the retention factor (Rf) value for the main spot can be calculated. The presence of multiple spots would indicate the presence of impurities.
Table 2: Illustrative Thin Layer Chromatography (TLC) Parameters for Purity Assessment
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Chloroform:Ethanol (e.g., 9:1 v/v) |
| Detection | UV light at 254 nm |
| Expected Result | A single major spot with a specific Rf value |
High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative chromatographic technique for purity assessment. Reversed-phase HPLC is a common mode used for the analysis of nicotinamide and its derivatives.
In a typical reversed-phase HPLC setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits strong absorbance, for example, around 260 nm for nicotinamide derivatives. chemicalbook.com
The purity of this compound is determined by the peak area percentage of the main peak in the chromatogram. A high percentage (e.g., >99%) indicates a high purity level.
Table 3: Representative High-Performance Liquid Chromatography (HPLC) Conditions for Purity Analysis
| Parameter | Description |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or gradient elution (e.g., starting with 20% B, increasing to 80% B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Structure Activity Relationship Sar Studies of 5 Bromo N 3 Methoxypropyl Nicotinamide Derivatives
Impact of the 5-Bromo Substitution on Biological Activity
The presence of a bromine atom at the 5-position of the nicotinamide (B372718) scaffold is a key determinant of the molecule's biological activity. This influence is exerted through a combination of electronic and steric effects that modulate the compound's physicochemical properties and its ability to bind to receptors or enzymes.
Electronic and Steric Effects of Halogenation
Sterically, the bromine atom is considerably larger than a hydrogen atom. This increased bulk can have profound consequences on the molecule's conformation and its ability to fit into a specific binding pocket of a protein. nih.gov The steric hindrance introduced by the bromine can either be advantageous, by forcing the molecule into a more biologically active conformation, or detrimental, by preventing an optimal fit with the target. nih.gov
| Halogen | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Primary Electronic Effect |
|---|---|---|---|
| Fluorine (F) | 1.47 | 3.98 | Strongly Inductive (-I) |
| Chlorine (Cl) | 1.75 | 3.16 | Inductive (-I) > Resonance (+M) |
| Bromine (Br) | 1.85 | 2.96 | Inductive (-I) > Resonance (+M) |
| Iodine (I) | 1.98 | 2.66 | Inductive (-I) > Resonance (+M) |
Modulation of Receptor/Enzyme Binding Affinity
The electronic and steric changes imparted by the 5-bromo substitution directly influence how the molecule interacts with its biological target. The altered electron distribution can enhance or weaken key interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, within the binding site. A halogen bond, a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on the protein, can be a particularly important contributor to binding affinity.
Furthermore, the steric bulk of bromine can provide improved shape complementarity with the target's binding pocket, leading to increased potency and selectivity. Studies on various nicotinamide derivatives have shown that substitutions on the pyridine (B92270) ring are crucial for their interaction with enzymes. For instance, in the context of Nicotinamide N-methyltransferase (NNMT) inhibitors, substitutions on the core scaffold were found to be critical for binding affinity, with bulky groups sometimes leading to a loss of affinity due to steric effects. researchgate.net
Role of the N-(3-methoxypropyl) Moiety in Molecular Recognition
Influence of Chain Length and Flexibility
The length and flexibility of the N-substituent are critical for orienting the molecule within a binding site. A three-carbon propyl chain, as seen in the N-(3-methoxypropyl) moiety, offers a degree of rotational freedom that allows the molecule to adopt various conformations. This flexibility can be crucial for achieving an optimal orientation that maximizes favorable interactions with the target protein.
Research on N-alkyl nicotinamide-based compounds has demonstrated that the length of the side chain significantly influences biological activity. nih.gov For example, in studies of fungicidal properties, the antifungal index was shown to vary with the number of carbon atoms in the N-alkyl side chain, suggesting an optimal length for lipophilicity and interaction with fungal targets. nih.gov Similarly, studies on nicotinamide cofactor biomimetics found that linker lengths of two or three carbons between the nicotinamide and another aromatic ring conferred unexpected benefits to redox activity. researchgate.net This highlights the importance of the linker's spatial and conformational properties in facilitating molecular function.
| N-Alkyl Chain Length | Relative Lipophilicity | Observed Biological Activity Trend |
|---|---|---|
| Short (e.g., C2-C4) | Low | Moderate activity |
| Medium (e.g., C8-C14) | Optimal | Peak activity observed nih.gov |
| Long (e.g., >C14) | High | Decreased activity nih.gov |
Importance of the Methoxy (B1213986) Group for Specific Interactions (e.g., Hydrogen Bonding, Lipophilicity)
In addition to hydrogen bonding, the methoxy group influences the molecule's lipophilicity. While it is more polar than a simple methyl group, it can still participate in hydrophobic interactions. researchgate.net The presence of the methoxy group provides a favorable balance of electronic enhancement and low steric hindrance, which can help in maintaining the planarity of adjacent structures for better interaction. nih.govresearchgate.net This balance of properties makes the methoxy group a valuable feature in drug design for modulating target binding and pharmacokinetic parameters. researchgate.net
Substitution Patterns on the Pyridine Ring and Amide Linker
The biological activity of 5-Bromo-N-(3-methoxypropyl)nicotinamide derivatives can be further fine-tuned by altering substitution patterns on the pyridine ring and modifying the amide linker. The pyridine nucleus is a common scaffold in pharmaceuticals, and its substitution pattern profoundly affects the molecule's properties. researchgate.netnih.gov
Introducing various substituents at other positions of the pyridine ring can modulate electronic properties, solubility, and metabolic stability. For example, adding electron-donating groups could increase the basicity of the pyridine nitrogen, while other electron-withdrawing groups could further decrease it. The position of these substituents is also critical, as it determines the spatial arrangement of functional groups and their potential to interact with specific residues in a binding pocket. Structure-activity relationship studies on different nicotinamide-based inhibitors have consistently shown that even minor changes to the pyridine ring substituents can lead to significant changes in potency and selectivity. nih.govnih.gov
The amide linker itself is a rigid, planar structure that provides a specific orientation between the pyridine ring and the N-alkyl side chain. Modifications to this linker, such as altering its rigidity or replacing it with bioisosteres, could impact the conformational freedom of the molecule and its hydrogen bonding capabilities. Research into bisubstrate inhibitors has shown that modifications to the linker can be used to span specific domains within an enzyme's active site, highlighting the linker's role in achieving optimal shape complementarity. researchgate.net
| Position | Substituent Type | Potential Impact on Activity | Reference Example |
|---|---|---|---|
| 2- or 6-position | Bulky groups | Can introduce steric hindrance, affecting amide bond conformation and binding. | General SAR principles researchgate.netnih.gov |
| 4-position | Various (e.g., -NH2, -OR) | Can modulate electronic properties and introduce new interaction points. | Potential to inhibit glycolytic processes rsc.org |
| 5-position | Halogens (e.g., -Br, -Cl) | Alters electronic profile and provides a site for halogen bonding. | Fungicidal activity mdpi.com |
Effects of Modifications at Other Pyridine Positions
The substitution pattern on the pyridine ring of nicotinamide derivatives is a critical determinant of their biological activity. While direct SAR studies on this compound are not extensively available in the reviewed literature, the effects of modifications at other positions of the pyridine ring can be inferred from studies on related nicotinamide analogs.
For instance, in the context of antifungal agents, the introduction of an amino group at the 2-position of the nicotinamide scaffold has been shown to be crucial for activity. The position of substituents on the N-phenyl ring of these 2-aminonicotinamides also significantly influences their potency.
In the development of inhibitors for enzymes like Nicotinamide N-Methyltransferase (NNMT), substitutions at the 6-position of the nicotinamide ring have been explored. For example, the introduction of a methylamine (B109427) group at this position has been shown to be well-tolerated and can lead to potent inhibitors. nih.gov Conversely, the addition of a methoxy group at the 6-position of nicotinamide has also been reported to result in selective NNMT inhibitors. nih.gov
Furthermore, studies on nicotinamide derivatives as kinase inhibitors have highlighted the importance of substitutions at the 2- and 4-positions of the pyridine ring. For example, in a series of Aurora kinase inhibitors, a chloro group at the 6-position and an amino substitution at the 4-position of the nicotinamide core were key features for potent activity.
These examples underscore the principle that modifications to the pyridine ring, other than the 5-position bromine, can significantly modulate the biological activity of nicotinamide derivatives. The electronic and steric properties of the substituents, as well as their ability to form specific interactions with the target protein, are all crucial factors.
Isosteric Replacements of the Amide Linkage
The amide bond in this compound is a key structural feature that can be targeted for modification to improve pharmacokinetic properties or to explore new binding interactions. Bioisosteric replacement of the amide group is a common strategy in medicinal chemistry. nih.govcambridgemedchemconsulting.com Common amide isosteres include a variety of five-membered heterocyclic rings such as 1,2,3-triazoles, 1,2,4-oxadiazoles, and 1,3,4-oxadiazoles. nih.gov
These heterocyclic rings can mimic the geometry and hydrogen bonding capabilities of the amide group while offering improved metabolic stability. nih.gov For example, the 1,4-disubstituted 1,2,3-triazole is considered a good isostere for the trans amide bond. nih.gov The choice of isostere can significantly impact the biological activity and physicochemical properties of the resulting compound.
| Amide Isostere | Potential Advantages | Reference |
| 1,2,3-Triazole | Mimics trans amide geometry, improved metabolic stability. | nih.gov |
| 1,2,4-Oxadiazole | Can improve metabolic stability and pharmacokinetic profile. | nih.gov |
| 1,3,4-Oxadiazole (B1194373) | Can improve metabolic stability and pharmacokinetic profile. | nih.gov |
Comparative Analysis with Other Nicotinamide Analogs
The biological activity of this compound can be better understood by comparing it with other nicotinamide analogs that have been developed as inhibitors of various enzymes.
Comparison with Known Kinase Inhibitors (e.g., IRAK4, VEGFR-2, Plk1)
Nicotinamide and its derivatives have emerged as versatile scaffolds for the development of kinase inhibitors.
IRAK4 Inhibitors: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key target in inflammatory diseases. Several potent and selective IRAK4 inhibitors based on the nicotinamide scaffold have been developed. Structure-guided optimization of a nicotinamide series led to compounds with improved potency and selectivity by extending the amide side chain to explore the front pocket of the kinase. nih.gov For instance, the substitution pattern on the amide side chain was found to be crucial for achieving high potency. nih.gov A comparative analysis would involve evaluating how the 3-methoxypropyl side chain of this compound fits into the IRAK4 binding site compared to the optimized side chains of known inhibitors.
VEGFR-2 Inhibitors: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key regulator of angiogenesis, and its inhibition is a validated strategy in cancer therapy. Numerous nicotinamide derivatives have been designed and synthesized as VEGFR-2 inhibitors. mdpi.comtandfonline.comnih.gov The design of these inhibitors often relies on mimicking the binding mode of known type II kinase inhibitors like sorafenib (B1663141). tandfonline.com Key pharmacophoric features include a pyridine head for hinge binding, a linker, a hydrogen-bonding moiety, and a hydrophobic tail. nih.gov The N-(3-methoxypropyl) group in this compound would function as the tail region, and its properties would be critical for interaction with the hydrophobic pocket of VEGFR-2.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 8 | VEGFR-2 | 77.02 | mdpi.com |
| Sorafenib | VEGFR-2 | 53.65 | mdpi.com |
| Compound 10 | VEGFR-2 | 145.1 | tandfonline.com |
| Compound 11 | VEGFR-2 | 86.60 | tandfonline.com |
Plk1 Inhibitors: Polo-like kinase 1 (Plk1) is a critical regulator of mitosis, and its overexpression is common in many cancers. While less common than for other kinases, nicotinamide-based scaffolds have been explored for Plk1 inhibition. The development of Plk1 inhibitors often focuses on targeting either the ATP-binding site or the polo-box domain (PBD). acs.orgresearchgate.net A hybridized 3D-QSAR model has been used to design novel Plk1 inhibitors with a pyrazole-3-carboxamide scaffold, where a pyridine moiety acts as a hinge binder. nih.gov
Analysis of Analogs Targeting DNA Demethylases or Methyltransferases (e.g., ALKBH2, NNMT, PARP)
Nicotinamide analogs have also been investigated as inhibitors of enzymes involved in epigenetic regulation and DNA repair.
ALKBH2 Inhibitors: AlkB homolog 2 (ALKBH2) is a DNA demethylase that has been implicated in cancer progression. Recently, a potent and selective inhibitor of ALKBH2 with a nicotinamide core, AH2-15c, was discovered, exhibiting an IC50 of 0.031 µM. nih.gov The SAR studies of these inhibitors could provide insights into how the 5-bromo and N-(3-methoxypropyl) substituents of the title compound might influence its potential activity against ALKBH2.
NNMT Inhibitors: Nicotinamide N-methyltransferase (NNMT) is a metabolic enzyme linked to various diseases, including cancer and metabolic disorders. The development of NNMT inhibitors has been an active area of research. nih.govnih.govuniversiteitleiden.nl SAR studies have shown that modifications to the nicotinamide scaffold can lead to potent and selective inhibitors. For example, substrate-mimetic inhibitors that are themselves methylated by NNMT to form a more potent product inhibitor have been developed. nih.gov
| Compound | Target Enzyme | IC50 (µM) | Reference |
| AH2-15c | ALKBH2 | 0.031 | nih.gov |
| 6-methylamine analog (8s) | NNMT | pIC50 = 6.0 | nih.gov |
| 2-methoxy-nicotinamide (1s) | NNMT | - | nih.gov |
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and PARP inhibitors are used in cancer therapy, particularly for BRCA-mutated tumors. nih.govmdpi.com Many PARP inhibitors are nicotinamide mimetics, as they compete with the NAD+ substrate at the enzyme's active site. researchgate.net The development of PARP inhibitors has evolved from first-generation compounds based on the benzamide (B126) scaffold to more potent and selective second- and third-generation inhibitors. researchgate.net The 5-bromo substitution on the nicotinamide ring of the title compound could influence its interaction with the PARP active site.
Biological Activity and Mechanistic Research of 5 Bromo N 3 Methoxypropyl Nicotinamide Analogs in Vitro Studies
In Vitro Enzyme Inhibition Assays
Nicotinamide (B372718) N-Methyltransferase (NNMT) Inhibition Studies
Nicotinamide N-methyltransferase (NNMT) is a metabolic enzyme that catalyzes the methylation of nicotinamide and other pyridine (B92270) compounds. acs.org Its overexpression has been linked to various diseases, making it a significant therapeutic target. acs.orgrsc.org Researchers have focused on developing inhibitors that mimic the structure of the substrates involved in the methylation reaction. rsc.orgkcl.ac.uk
By covalently linking fragments of NNMT substrates, a diverse library of bisubstrate-like compounds has been prepared to probe the enzyme's active site. acs.orgrsc.org Structural modifications of a lead NNMT inhibitor led to the development of a naphthalene-containing bisubstrate analog, compound 78, which demonstrated potent NNMT inhibition with an IC50 value of 1.41 μM. acs.org This represented a 10-fold improvement in activity over the initial lead compound (IC50 of 14.9 μM). acs.org These studies provide valuable insights into the structural requirements for effective NNMT inhibition. rsc.orgkcl.ac.uk
Another class of NNMT inhibitors are analogs of the natural substrate nicotinamide (NAM). nih.gov One such analog, (R)-2-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide, has been shown to be a potent inhibitor both in vitro and in vivo. nih.gov It was discovered that these NAM analogs are turned over by the enzyme, and their methylated product is a potent inhibitor of NNMT. nih.gov
| Compound | Target | IC50 (μM) | Source |
| Lead Inhibitor 1 | NNMT | 14.9 | acs.org |
| Compound 78 | NNMT | 1.41 | acs.org |
Poly(ADP-ribose) Polymerase (PARP) Inhibition Profiles
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair. nih.govresearchgate.net Nicotinamide, the core structure of the analogs , is a known inhibitor of PARP-1. researchgate.netnih.gov PARP enzymes cleave NAD+ into nicotinamide and ADP-ribose as part of their function, and high concentrations of nicotinamide can provide feedback inhibition. researchgate.net
In vitro studies have demonstrated that nicotinamide inhibits PARP activity in a dose-dependent manner, with significant inhibition observed at concentrations starting from 0.5 mM. researchgate.net At a concentration of 1 mM, the inhibitory activity of nicotinamide is comparable to that of the well-known PARP inhibitor 3-aminobenzamide. researchgate.net This inherent inhibitory property of the nicotinamide scaffold is a crucial consideration in the design and evaluation of its analogs for therapeutic purposes. researchgate.net
ALKBH2 DNA Demethylase Inhibition Investigations
The AlkB family of enzymes, including human ALKBH2, are DNA repair proteins that function as DNA demethylases. researchgate.netdrugbank.com They repair alkylated nucleic acid bases through a process of oxidative dealkylation. drugbank.com ALKBH2 has a preference for double-stranded DNA and can repair various lesions, including N1-methyladenine and N3-methylcytosine. drugbank.com
While extensive research on nicotinamide analogs as specific inhibitors of ALKBH2 is not widely published, a study on the structure-activity relationship of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors has been noted. researchgate.net Given that these enzymes are involved in critical DNA repair pathways, their inhibition is an area of active investigation. The ability of ALKBH2 to oxidize 5-methylcytosine (B146107) to its hydroxylated, formylated, and carboxylated forms in vitro suggests a potential role in epigenetic regulation, broadening the interest in its inhibitors. nih.gov
IRAK4 Kinase Modulation
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key enzyme in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 family receptors (IL-1R). nih.govresearchgate.net As a central regulator of innate immunity, IRAK4 is an attractive therapeutic target for inflammatory conditions. nih.govsygnaturediscovery.com
Structure-guided optimization of a series of nicotinamide inhibitors has led to the identification of potent and selective IRAK4 inhibitors. nih.gov Through exploration of the IRAK4 front pocket, analogs with improved potency and selectivity have been developed. nih.gov For example, optimization efforts led to the identification of highly kinome-selective compounds that demonstrated robust pharmacodynamic effects in preclinical models. nih.gov The kinase activity of IRAK4 is crucial for modulating interactions between key signaling proteins like MyD88, IRAK4, and IRAK1. nih.gov
| Compound | Target | Potency | Selectivity | Source |
| Nicotinamide Analog 12 | IRAK4 | Improved Potency | Improved Selectivity | nih.gov |
| Nicotinamide Analog 21 | IRAK4 | High Potency | Highly Kinome Selective | nih.gov |
VEGFR-2 Kinase Inhibition
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a transmembrane tyrosine kinase receptor that plays a critical role in angiogenesis, the formation of new blood vessels. semanticscholar.org Inhibiting VEGFR-2 signaling is a promising strategy for cancer treatment. semanticscholar.orgtandfonline.com Several new nicotinamide derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. tandfonline.comnih.govfigshare.com
In vitro enzyme assays have shown that some of these nicotinamide-based derivatives effectively inhibit VEGFR-2 activity with IC50 values in the nanomolar range. tandfonline.com For instance, compounds 10 and 11 were found to inhibit VEGFR-2 with IC50 values of 145.1 nM and 86.60 nM, respectively, with sorafenib (B1663141) used as a reference compound (IC50 = 53.65 nM). tandfonline.com Another study reported compounds A-1, C-6, and D-1 with low IC50 values of 22.05 nM, 15.65 nM, and 23.13 nM, respectively, which were comparable to sorafenib. tandfonline.com These findings highlight the potential of nicotinamide analogs as effective anti-angiogenic agents. tandfonline.com
| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Source |
| Compound 10 | VEGFR-2 | 145.1 | Sorafenib | 53.65 | tandfonline.com |
| Compound 11 | VEGFR-2 | 86.60 | Sorafenib | 53.65 | tandfonline.com |
| Compound A-1 | VEGFR-2 | 22.05 | Sorafenib | 24.93 | tandfonline.com |
| Compound C-6 | VEGFR-2 | 15.65 | Sorafenib | 24.93 | tandfonline.com |
| Compound D-1 | VEGFR-2 | 23.13 | Sorafenib | 24.93 | tandfonline.com |
Polo-like Kinase 1 (Plk1) PBD Inhibition
Polo-like kinase 1 (Plk1) is a mitotic kinase that is often overexpressed in various human cancers, making it an attractive target for anticancer drug discovery. acs.orgh1.co Plk1 contains a C-terminal noncatalytic polo-box domain (PBD) that is essential for its interaction with binding partners and substrates. acs.orgresearchgate.net Targeting the PBD offers an alternative approach to developing Plk1 inhibitors that interfere with its protein-protein interactions. h1.conih.gov
While specific studies on 5-Bromo-N-(3-methoxypropyl)nicotinamide analogs as Plk1 PBD inhibitors are not detailed in the provided context, research has focused on other small molecules. An ELISA-based Plk1 PBD inhibition assay has been used to identify compounds that bind to the PBD with IC50 values in the low micromolar range. acs.org For example, a new Plk1 PBD inhibitor, T521, was identified that specifically inhibits the PBD of Plk1 but not those of Plk2 or Plk3. nih.gov The natural product thymoquinone (B1682898) and its synthetic derivative, Poloxin, have also been reported as inhibitors of the Plk1 PBD in vitro. h1.co These findings validate the Plk1 PBD as a viable anticancer target. h1.co
| Compound | Target | IC50 (μM) | Specificity | Source |
| T521 | Plk1 PBD | 90 (against GST-Map205PBM) | Selective for Plk1 over Plk2/3 | nih.gov |
| Thymoquinone | Plk1 PBD | Not specified | Not specified | h1.co |
| Poloxin | Plk1 PBD | Not specified | Not specified | h1.co |
Protein-Protein Interaction Modulation
The synergistic interaction between the transcription factors GATA4 and NKX2-5 is essential for cardiogenesis and the regulation of cardiac gene expression. nih.gov This partnership is a critical driver in heart formation and the hypertrophic response of cardiomyocytes to stress. nih.govembopress.org Researchers have identified the physical interaction between these two proteins as a promising target for therapeutic intervention in heart disease. embopress.orgacs.org The GATA4 and NKX2-5 complex cooperatively activates key cardiac genes, including those for atrial natriuretic factor (ANF) and B-type natriuretic peptide (BNP). embopress.orgresearchgate.net
In the search for modulators of this protein-protein interaction, a family of small molecules, including analogs of this compound, has been identified. acs.org Through fragment-based screening and reporter gene assays, compounds have been discovered that can either inhibit or enhance this transcriptional synergy. nih.gov One of the initial hit compounds identified as an inhibitor was a phenylisoxazole carboxamide, which served as a scaffold for the development of more potent derivatives. acs.org Structure-activity relationship (SAR) studies involving the synthesis and characterization of numerous derivatives explored modifications to different parts of the molecule to optimize inhibitory activity. acs.org These studies have shown that specific chemical modifications can fine-tune the potency and effects of these compounds on the GATA4-NKX2-5 synergy, thereby modulating cardiac gene expression in vitro. nih.govnih.gov
Cell-Based Assays for Mechanistic Insights (In Vitro)
Confirming that a compound interacts with its intended intracellular target is a critical step in drug discovery. nih.gov Cellular target engagement assays provide direct evidence of this binding within a physiological context. Techniques such as the Cellular Thermal Shift Assay (CETSA) and the more recent Cellular Target Engagement by Accumulation of Mutant (CeTEAM) platform are used to quantify these interactions. nih.govresearchgate.net
The CeTEAM method, for instance, uses conditionally stabilized drug biosensors that accumulate in the presence of a binding ligand, allowing for the simultaneous evaluation of drug-target interactions and downstream phenotypic responses. nih.govresearchgate.net This approach is particularly useful for discerning on-target from off-target effects. For nicotinamide analogs that target enzymes like poly(ADP-ribose) polymerases (PARPs), these methods can profile the dynamics of binding and the subsequent biological consequences, such as DNA trapping. researchgate.net Another technique involves using polarized microscopy with fluorescent companion imaging probes to quantify the dynamics of target engagement in single cells, which has been successfully applied to study PARP inhibitors. nih.gov These methods are crucial for validating the mechanism of action and understanding the heterogeneity of cellular responses to compounds like this compound analogs. nih.gov
To gain an unbiased, comprehensive understanding of a compound's biological activity, researchers employ whole-transcriptome analysis. DRUG-seq (Digital RNA with pertUrbation of Genes) is a high-throughput screening method that provides a transcriptome-wide readout of cellular responses to small molecules. nih.gov This target-agnostic approach does not require prior assumptions about the compound's mechanism of action and can be broadly applied to various cell models. nih.gov
By analyzing changes in gene expression across thousands of genes simultaneously, DRUG-seq can resolve the mechanism(s) of action for a diverse set of compounds. nih.gov This includes identifying both on-target signatures and independent off-target effects. For novel compounds like analogs of this compound, applying DRUG-seq to treated cells can reveal which cellular pathways are modulated. The resulting gene expression profiles can be compared to databases of known compounds to cluster molecules by their mechanism of action, providing deep insights into their biological function. nih.gov The development of open-source analysis pipelines for DRUG-seq data further enhances its utility in drug discovery projects. nih.gov
As a nicotinamide derivative, this compound and its analogs have the potential to influence intracellular pathways dependent on nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is a vital coenzyme in cellular metabolism and a critical substrate for enzymes involved in signaling and genome maintenance. goldmanlaboratories.comgoldmanlaboratories.com The primary route for NAD+ biosynthesis in mammals is the salvage pathway, which recycles nicotinamide (NAM). nih.govmdpi.com
NAD+ is essential for the function of poly(ADP-ribose) polymerases (PARPs), enzymes that play a crucial role in the DNA damage response. nih.gov When DNA damage occurs, PARP1 is activated and consumes large amounts of cellular NAD+ to synthesize poly(ADP-ribose) chains, which signal for the recruitment of repair machinery. goldmanlaboratories.comnih.gov Chronic activation of PARP can lead to significant depletion of NAD+ pools, impacting other NAD+-dependent processes, such as the activity of sirtuins, which are also involved in DNA repair and genome stability. nih.gov By potentially interacting with the NAD+ salvage pathway, nicotinamide analogs can modulate the availability of this critical coenzyme, thereby affecting the efficiency of DNA repair and influencing cellular responses to genomic stress. mdpi.commdpi.com
The anti-proliferative activity of novel chemical compounds is frequently assessed in vitro using various cancer cell lines. Analogs of this compound, particularly those containing brominated heterocyclic structures, have been investigated for their ability to inhibit cancer cell growth. For example, studies on related bromo-indole derivatives have demonstrated significant anti-proliferative effects. nih.govnih.gov
These effects are typically quantified using assays like the MTT or sulforhodamine B (SRB) assay, which measure cell viability after treatment with the compound. nih.govnih.govmdpi.com The results are often reported as the IC50 value, which is the concentration of the compound required to inhibit cell proliferation by 50%. Research has shown that certain brominated compounds exhibit potent, dose-dependent anti-proliferative activity against cell lines such as the A549 lung cancer cell line and the HUVEC endothelial cell line. nih.govnih.gov This activity is sometimes linked to the compound's ability to inhibit angiogenesis, the formation of new blood vessels, which is critical for tumor growth. nih.govnih.gov
| Compound | Cell Line | Assay Type | IC50 Value (µg/mL) | Reference |
|---|---|---|---|---|
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Cancer) | MTT | 14.4 | nih.gov |
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC (Endothelial) | MTT | 5.6 | nih.gov |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide | A549 (Lung Cancer) | MTT | 45.5 | nih.gov |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide | HUVEC (Endothelial) | MTT | 76.3 | nih.gov |
In Vitro Anti-migration Activity Studies
In Vitro Antimicrobial Research
Nicotinamide and its derivatives have garnered significant attention for their potential antimicrobial properties. Various studies have demonstrated the in vitro efficacy of nicotinamide analogs against a range of bacterial and fungal pathogens.
Newly synthesized nicotinamide derivatives have been shown to possess antibacterial and antifungal effects. nih.gov For example, a series of seven nicotinic acid hydrazides (NC 1–7) were tested against several medically important microorganisms. The results indicated that Pseudomonas aeruginosa was the most susceptible bacterium to these compounds, while Candida albicans was the least susceptible. nih.gov One of the compounds, NC 3, demonstrated significant inhibition of P. aeruginosa and Klebsiella pneumoniae growth at a concentration of 0.016 mM. nih.gov Another derivative, NC 5, was most effective against Gram-positive bacteria at 0.03 mM. nih.gov
Furthermore, substituted phenylfuranylnicotinamidines have been evaluated for their antimicrobial activities against both Gram-negative (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus and Bacillus megaterium) bacteria. The minimum inhibitory concentration (MIC) values for these compounds were found to be in the range of 10–20 µM. scienceopen.com Notably, two compounds from this series exhibited excellent MIC values of 10 µM against Staphylococcus aureus, which was comparable to the reference antibiotic, ampicillin. scienceopen.com
The antifungal activity of nicotinamide derivatives has also been a subject of investigation. A series of novel nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety were synthesized and showed favorable antifungal activities against phytopathogenic fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. nih.govresearchgate.net Another study focused on nicotinamide derivatives as potential succinate (B1194679) dehydrogenase inhibitors, demonstrating their efficacy against Rhizoctonia solani and Sclerotinia sclerotiorum. acs.org One of the most active compounds displayed IC50 values of 15.8 and 20.3 μM against these fungi, respectively. acs.org
A comprehensive study on 37 newly synthesized nicotinamide derivatives identified a lead compound, 16g, with potent activity against Candida albicans SC5314, exhibiting an MIC value of 0.25 μg/mL. nih.govbohrium.com This compound also showed significant activity against several fluconazole-resistant C. albicans strains. nih.govbohrium.com
The following table summarizes the in vitro antimicrobial activity of selected nicotinamide analogs:
| Compound/Analog | Microorganism | Activity (MIC/IC50) | Source(s) |
| NC 3 | Pseudomonas aeruginosa | 0.016 mM (50% growth inhibition) | nih.gov |
| NC 3 | Klebsiella pneumoniae | 0.016 mM (50% growth inhibition) | nih.gov |
| NC 5 | Gram-positive bacteria | 0.03 mM (most effective concentration) | nih.gov |
| Substituted phenylfuranylnicotinamidines | Staphylococcus aureus | 10 µM | scienceopen.com |
| Nicotinamide derivative 3a-17 | Rhizoctonia solani | 15.8 µM (IC50) | acs.org |
| Nicotinamide derivative 3a-17 | Sclerotinia sclerotiorum | 20.3 µM (IC50) | acs.org |
| Nicotinamide derivative 16g | Candida albicans SC5314 | 0.25 µg/mL (MIC) | nih.govbohrium.com |
| Nicotinamide derivative 16g | Fluconazole-resistant C. albicans | 0.125–1 µg/mL (MIC) | nih.govbohrium.com |
In Vitro Cytotoxicity Studies (e.g., L5178y mouse lymphoma cells)
There is no specific data available from in vitro studies on the cytotoxicity of this compound or its direct analogs against L5178y mouse lymphoma cells in the reviewed scientific literature.
However, the broader class of nicotinamide derivatives has been evaluated for cytotoxic effects against various other cancer cell lines. For instance, a newly synthesized nicotinamide derivative, N4, was found to have a cytotoxic effect on MCF-7 human breast cancer cells, with an IC50 value of 12.1 μM. In another study, a series of new nicotinamide derivatives were evaluated for their anti-proliferative activities against HCT-116 (colorectal cancer) and HepG2 (hepatocellular carcinoma) cell lines. mdpi.com One of the compounds, designated as compound 8, exhibited strong cytotoxicity with IC50 values of 5.4 µM and 7.1 µM against HCT-116 and HepG2 cells, respectively. mdpi.com Another study on new nicotinamide derivatives reported promising cytotoxic activities for compound 7, with IC50 values of 15.7 µM and 15.5 µM against the same cell lines. tandfonline.comnih.gov
Interestingly, research has also shown that nicotinamide (NAM) can play a role in enhancing the function and cytotoxicity of natural killer (NK) cells against non-Hodgkin lymphoma. umn.edunih.gov A clinical trial investigating the adoptive transfer of NK cells expanded ex vivo with interleukin-15 and nicotinamide demonstrated promising results in patients with relapsed or refractory non-Hodgkin lymphoma. umn.edunih.gov This suggests a more complex role for nicotinamide in cancer therapy beyond direct cytotoxicity, potentially involving immunomodulatory effects. Further in vitro studies are necessary to determine the specific cytotoxic profile of this compound and its analogs, particularly against lymphoma cell lines like L5178y.
The following table presents a summary of the in vitro cytotoxicity of various nicotinamide analogs on different cell lines:
| Compound/Analog | Cell Line | Activity (IC50) | Source(s) |
| N4 | MCF-7 (human breast cancer) | 12.1 µM | |
| Compound 8 | HCT-116 (colorectal cancer) | 5.4 µM | mdpi.com |
| Compound 8 | HepG2 (hepatocellular carcinoma) | 7.1 µM | mdpi.com |
| Compound 7 | HCT-116 (colorectal cancer) | 15.7 µM | tandfonline.comnih.gov |
| Compound 7 | HepG2 (hepatocellular carcinoma) | 15.5 µM | tandfonline.comnih.gov |
Future Research Directions and Emerging Research Avenues for 5 Bromo N 3 Methoxypropyl Nicotinamide Chemistry
Exploration of Novel Synthetic Pathways for Derivatization
The future of 5-Bromo-N-(3-methoxypropyl)nicotinamide chemistry will heavily rely on the development of innovative synthetic methodologies to create a diverse library of analogs. The core structure of the molecule presents multiple opportunities for chemical modification. Key areas for exploration include:
Modification of the Nicotinamide (B372718) Core: Introducing various substituents on the pyridine (B92270) ring could significantly alter the compound's electronic properties and steric profile, potentially influencing its biological activity.
Alterations to the Methoxypropyl Side Chain: Varying the length and branching of the alkyl chain, as well as replacing the methoxy (B1213986) group with other functionalities, could impact the molecule's lipophilicity and hydrogen bonding capacity.
Bromo-Group Transformations: The bromine atom serves as a versatile handle for a range of cross-coupling reactions, enabling the introduction of complex molecular fragments.
These derivatization strategies will be instrumental in conducting structure-activity relationship (SAR) studies to identify key pharmacophoric features.
Advanced Computational Approaches for Rational Design
Computational chemistry offers powerful tools to guide the rational design of this compound analogs with enhanced properties. openmedicinalchemistryjournal.commdpi.comnih.gov Methodologies such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling can be employed to predict the binding affinity and potential biological targets of novel derivatives. openmedicinalchemistryjournal.commdpi.com These computational approaches can prioritize the synthesis of compounds with the highest probability of desired activity, thereby accelerating the discovery process and reducing resource expenditure. openmedicinalchemistryjournal.com
| Computational Technique | Application in Drug Design |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. |
| Virtual Screening | Screens large libraries of compounds against a biological target to identify potential hits. |
| QSAR Modeling | Relates the chemical structure of a compound to its biological activity. |
Identification of Undiscovered Biological Targets (Target Deconvolution)
A critical step in understanding the therapeutic potential of this compound is the identification of its molecular targets within the cell, a process known as target deconvolution. nih.govresearchgate.net Phenotypic screening, where the effect of the compound on cellular or organismal behavior is observed, can reveal its functional properties. nih.gov Once a phenotype is identified, techniques such as affinity chromatography coupled with mass spectrometry can be used to isolate and identify the specific protein(s) that the compound binds to. researchgate.net This "chemical proteomics" approach is essential for elucidating the compound's mechanism of action. researchgate.net
Development of Chemical Probes for Cellular Pathway Interrogation
High-quality chemical probes are indispensable tools for dissecting complex biological pathways. nih.gov A well-characterized derivative of this compound could be developed into a chemical probe to investigate specific protein functions in a cellular context. nih.gov The development of such a probe would require rigorous validation to ensure its potency, selectivity, and mechanism of action. nih.gov These probes can be used to modulate the activity of their target protein, allowing researchers to study the downstream cellular consequences. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
